2,3-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-15(18(23)21-10-5-4-9-14(21)19-11)20-17(22)12-7-6-8-13(24-2)16(12)25-3/h4-10H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKGFZYGCAEBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a]pyrimidinyl Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide moiety can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Methoxylation: The methoxy groups can be introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrido[1,2-a]pyrimidinyl moiety, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include hydroxylated, reduced, or further substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving pyrido[1,2-a]pyrimidinyl derivatives.
Medicine: Due
Biological Activity
2,3-Dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines methoxy groups and a pyrido[1,2-a]pyrimidine moiety, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of 2,3-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. However, detailed studies on the exact molecular mechanisms remain limited.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, related pyrido[1,2-a]pyrimidine derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest they can effectively inhibit microbial growth in vitro .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 5 | E. coli |
| Compound B | 10 | S. aureus |
| Compound C | 15 | M. tuberculosis |
Cytotoxicity Studies
Preliminary cytotoxicity assessments have been conducted on derivatives of pyrido[1,2-a]pyrimidines. These studies generally indicate low toxicity levels at concentrations up to 200 µmol/L, suggesting a favorable safety profile for further development .
Table 2: Cytotoxicity Assessment
| Compound Name | Hemolytic Concentration (MHC) (µmol/L) |
|---|---|
| Compound A | >200 |
| Compound B | >200 |
| Compound C | >200 |
Case Studies
Several case studies have explored the biological activity of similar compounds in clinical and preclinical settings:
- Case Study on Antibacterial Activity : A study evaluated a series of pyrido[1,2-a]pyrimidine derivatives for their antibacterial properties against common pathogens. Results indicated that certain modifications led to enhanced activity against resistant strains of bacteria.
- Case Study on Anticancer Potential : Another investigation focused on the potential anticancer effects of benzamide derivatives containing the pyrido moiety. The study revealed promising results in inhibiting tumor cell proliferation in vitro.
Comparison with Similar Compounds
Structural Analogs in the Pyrido[1,2-a]pyrimidin-4-one Family
Several derivatives sharing the pyrido[1,2-a]pyrimidin-4-one scaffold but differing in substituents have been documented:
Key Observations :
- Substituent Effects : The butoxy-substituted analog (CAS 946381-32-4) exhibits higher molecular weight and lipophilicity compared to the 2,3-dimethoxy derivative, which may influence solubility and membrane permeability .
- Benzamide Conformation: The 2,3-dimethoxy substitution in UYALEN (a non-pyrido analog) induces planar benzamide geometry, as confirmed by crystallography, suggesting similar electronic effects in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
